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molecular formula C12H11N3O4 B8533229 ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

Cat. No. B8533229
M. Wt: 261.23 g/mol
InChI Key: GNITZVVJYQTIJX-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

A mixture of ethyl 1H-imidazole-4-carboxylate (8 g, 57.1 mmol), 4-fluoro-1-nitrobenzene (8.05 g, 57.1 mmol) and potassium carbonate (8.68 g, 62.8 mmol) in acetonitrile (100 mL) was stirred at 60° C. for 16 h then cooled to room temperature and most the solvent was removed in vacuo. The residue was partitioned between AcOEt (200 mL) and water (150 mL) and the layers were separated. The organic phase was dried over MgSO4 and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (gradient: 0 to 5% MeOH in DCM) gave ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate (12.53 g, 48.0 mmol, 84%) as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:3]=[CH:2]1.F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([N:1]2[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:3]=[CH:2]2)=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1C=NC(=C1)C(=O)OCC
Name
Quantity
8.05 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
most the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between AcOEt (200 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (gradient: 0 to 5% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C=NC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48 mmol
AMOUNT: MASS 12.53 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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